4-(4-Chlorophenoxy)-2-(methylsulfanyl)quinazoline
Description
Properties
IUPAC Name |
4-(4-chlorophenoxy)-2-methylsulfanylquinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS/c1-20-15-17-13-5-3-2-4-12(13)14(18-15)19-11-8-6-10(16)7-9-11/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWWOPHQBEYKVCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC=C2C(=N1)OC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenoxy)-2-(methylsulfanyl)quinazoline typically involves multi-step organic reactions. One common method starts with the preparation of the quinazoline core, followed by the introduction of the chlorophenoxy and methylsulfanyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 4-(4-Chlorophenoxy)-2-(methylsulfanyl)quinazoline may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenoxy)-2-(methylsulfanyl)quinazoline can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The quinazoline core can be reduced under specific conditions.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the chlorophenoxy position.
Scientific Research Applications
Pharmacological Properties
1. Anticancer Activity
Quinazoline derivatives, including 4-(4-Chlorophenoxy)-2-(methylsulfanyl)quinazoline, have been investigated for their anticancer properties. The quinazoline scaffold is known to inhibit various kinases involved in cancer progression. For instance, compounds like gefitinib and erlotinib, which contain similar structural motifs, are used in treating non-small cell lung cancer by targeting the epidermal growth factor receptor (EGFR) . Recent studies have demonstrated that modifications to the quinazoline structure can enhance selectivity and potency against specific cancer types .
2. Antimicrobial Activity
The compound has shown promise as an antimicrobial agent. Quinazoline derivatives have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria. For example, one study highlighted that certain quinazoline derivatives displayed significant inhibition zones against Staphylococcus aureus and Escherichia coli, indicating their potential as antibacterial agents . This suggests that 4-(4-Chlorophenoxy)-2-(methylsulfanyl)quinazoline could be further explored for its antibacterial properties.
3. Neuroprotective Effects
Quinazoline compounds have also been evaluated for their neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer's disease. Research indicates that certain derivatives can inhibit cholinesterase activity and reduce amyloid-beta aggregation, which are critical factors in Alzheimer's pathology . This positions 4-(4-Chlorophenoxy)-2-(methylsulfanyl)quinazoline as a candidate for further investigation in neuropharmacology.
Synthesis of 4-(4-Chlorophenoxy)-2-(methylsulfanyl)quinazoline
The synthesis of 4-(4-Chlorophenoxy)-2-(methylsulfanyl)quinazoline typically involves several steps:
- Formation of the Quinazoline Core : The initial step often includes the reaction of anthranilic acid with appropriate reagents to form the quinazoline core.
- Substitution Reactions : Subsequent reactions introduce the chlorophenoxy and methylsulfanyl groups at specific positions on the quinazoline ring.
- Purification and Characterization : The final product is purified using techniques such as recrystallization or chromatography and characterized using NMR and mass spectrometry to confirm its structure.
Case Studies
Several case studies highlight the applications of quinazoline derivatives in various therapeutic areas:
-
Case Study 1: Anticancer Drug Development
A study focused on synthesizing a series of quinazoline derivatives, including 4-(4-Chlorophenoxy)-2-(methylsulfanyl)quinazoline, evaluated their efficacy against different cancer cell lines. The results indicated that certain modifications led to enhanced cytotoxicity compared to existing drugs . -
Case Study 2: Antimicrobial Efficacy
In another investigation, researchers assessed the antimicrobial activity of several quinazoline derivatives against clinical isolates of bacteria. The findings suggested that some derivatives exhibited potent antibacterial effects, warranting further development as potential therapeutic agents . -
Case Study 3: Neuroprotective Agents
Research examining the neuroprotective potential of quinazoline derivatives found that specific compounds could significantly inhibit cholinesterase activity and reduce oxidative stress markers in neuronal cell cultures. This underscores the importance of such compounds in developing treatments for neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenoxy)-2-(methylsulfanyl)quinazoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, or other cellular functions.
Comparison with Similar Compounds
Substituent Variations at Positions 2 and 4
The table below highlights key structural differences between the target compound and its analogues:
Key Observations :
- Electron-Withdrawing vs. In contrast, morpholine () increases hydrophilicity .
- Sulfur-Containing Groups : Methylsulfanyl (SMe) at position 2 (target) is less polar than sulfonyl (SO2Me) groups (e.g., ), affecting membrane permeability.
Pharmacological and Physicochemical Properties
Pharmacokinetics
- Chlorophenoxy Group: Similar to ’s chlorophenoxy isobutyrate, the target may exhibit nonlinear pharmacokinetics at high doses due to metabolic saturation .
Crystallographic and Stability Data
- Planarity: The quinazoline core remains planar in most analogues (e.g., : RMSD 0.002 Å). The target’s 4-chlorophenoxy group may introduce slight distortion, affecting crystal packing.
- Hydrogen Bonding : Methylsulfanyl groups participate in weak C–H⋯S interactions, while morpholine derivatives form stronger N–H⋯O bonds .
Biological Activity
4-(4-Chlorophenoxy)-2-(methylsulfanyl)quinazoline is a synthetic compound belonging to the quinazoline family, which has garnered attention due to its diverse biological activities. Quinazolines are known for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of 4-(4-Chlorophenoxy)-2-(methylsulfanyl)quinazoline, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
The chemical structure of 4-(4-Chlorophenoxy)-2-(methylsulfanyl)quinazoline can be represented as follows:
- Molecular Formula : C12H10ClN3OS
- CAS Number : 477845-76-4
This compound features a quinazoline core substituted with a chlorophenoxy group and a methylsulfanyl group, which are crucial for its biological activity.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of quinazoline derivatives. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 4-(4-Chlorophenoxy)-2-(methylsulfanyl)quinazoline | MCF-7 (breast cancer) | 0.78 | Induction of apoptosis through cell cycle arrest |
| Quinazoline derivatives | HCT116 (colon cancer) | 0.50 | EGFR inhibition leading to reduced proliferation |
| Novel quinazolinones | HepG-2 (liver cancer) | 0.35 | Inhibition of CDK4/6 pathway |
Research indicates that the presence of halogen substituents, such as chlorine, enhances the cytotoxicity of quinazoline derivatives by improving their interaction with biological targets .
Antimicrobial Activity
Quinazolines have also been investigated for their antimicrobial properties. Studies have shown that derivatives can inhibit the growth of various bacterial strains:
| Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-(4-Chlorophenoxy)-2-(methylsulfanyl)quinazoline | Staphylococcus aureus | 1.5 µg/mL |
| Quinazolinone derivatives | Escherichia coli | 2.0 µg/mL |
The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anti-inflammatory Activity
Recent studies have also explored the anti-inflammatory effects of quinazoline derivatives. The compound has shown potential in reducing inflammation markers in vitro:
- Inflammatory Model : LPS-stimulated macrophages
- Results : Significant reduction in TNF-alpha and IL-6 production at concentrations above 1 µM.
This suggests a possible application in treating inflammatory diseases .
Case Studies
- Anticancer Efficacy Study : A study evaluated the effect of 4-(4-Chlorophenoxy)-2-(methylsulfanyl)quinazoline on MCF-7 cells. Results showed a dose-dependent inhibition of cell proliferation, with an IC50 value significantly lower than that of standard chemotherapeutics .
- Antimicrobial Assessment : In another research effort, the compound was tested against clinical isolates of Staphylococcus aureus and demonstrated potent antimicrobial activity, indicating its potential as a lead compound for antibiotic development .
The biological activity of 4-(4-Chlorophenoxy)-2-(methylsulfanyl)quinazoline is primarily attributed to its ability to interact with specific molecular targets:
- Cell Cycle Arrest : Induces G2/M phase arrest in cancer cells, leading to apoptosis.
- Enzyme Inhibition : Inhibits key enzymes involved in bacterial metabolism and proliferation.
- Cytokine Modulation : Reduces pro-inflammatory cytokine production in immune cells.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-(4-Chlorophenoxy)-2-(methylsulfanyl)quinazoline, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, coupling 4-chlorophenol with a 2-(methylsulfanyl)quinazoline precursor under basic conditions (e.g., K₂CO₃/DMF) can yield the target product. Optimization involves adjusting reaction temperature (80–120°C), solvent polarity, and stoichiometric ratios of reagents. Catalytic agents like phase-transfer catalysts may enhance efficiency . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate high-purity product .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for verifying substituent positions and purity. Mass spectrometry (HRMS) confirms molecular weight. For crystallographic analysis, single-crystal X-ray diffraction (using SHELX programs) resolves the 3D structure, particularly the orientation of the chlorophenoxy and methylsulfanyl groups, which influence biological activity . Differential Scanning Calorimetry (DSC) can further validate thermal stability .
Advanced Research Questions
Q. How can researchers resolve contradictory data in the compound’s biological activity across different assays (e.g., enzyme inhibition vs. cellular efficacy)?
- Methodological Answer : Contradictions often arise from assay-specific conditions (e.g., buffer pH, cell membrane permeability). To address this:
- Perform dose-response curves under standardized conditions (IC₅₀ vs. EC₅₀ comparisons).
- Use isothermal titration calorimetry (ITC) to measure binding affinity directly, independent of cellular uptake.
- Validate target engagement via Western blotting or fluorescence-based reporter assays . Adjusting the methylsulfanyl group’s lipophilicity may improve membrane permeability, aligning cellular and enzymatic data .
Q. What computational strategies are employed to predict the compound’s interaction with biological targets (e.g., kinases or GPCRs)?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions between the quinazoline core and target binding pockets. Molecular Dynamics (MD) simulations (AMBER/CHARMM) assess stability of ligand-receptor complexes over time. Pharmacophore mapping identifies critical features (e.g., chlorophenoxy’s halogen bonding) for activity. QSAR models correlate substituent electronic properties (Hammett constants) with inhibitory potency .
Q. How can structural modifications enhance the compound’s selectivity for a specific enzyme isoform (e.g., COX-2 over COX-1)?
- Methodological Answer : Introduce bulky substituents (e.g., tert-butyl) at the quinazoline C-6 position to exploit isoform-specific hydrophobic pockets. Replace methylsulfanyl with sulfonamide groups to enhance hydrogen bonding with COX-2’s Arg120 residue. Validate selectivity via enzyme kinetics (Km/Vmax shifts) and competitive inhibition assays .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for analyzing dose-dependent cytotoxicity data in cancer cell lines?
- Methodological Answer : Use nonlinear regression (GraphPad Prism) to calculate IC₅₀ values with 95% confidence intervals. Apply ANOVA with post-hoc Tukey tests to compare efficacy across cell lines. Principal Component Analysis (PCA) identifies structural features correlating with potency. Include positive controls (e.g., cisplatin) and normalize data to cell viability assays (MTT/XTT) .
Q. How should researchers design experiments to assess the compound’s pharmacokinetic (PK) properties in preclinical models?
- Methodological Answer : Conduct in vitro ADME studies:
- Solubility : Shake-flask method in PBS (pH 7.4).
- Metabolic stability : Incubate with liver microsomes, monitor via LC-MS/MS.
- In vivo PK: Administer intravenously/orally to rodents, collect plasma samples at timed intervals. Use non-compartmental analysis (WinNonlin) to calculate AUC, t₁/₂, and bioavailability. Correlate PK parameters with LogP and polar surface area .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
